2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride
Description
2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride is a heterocyclic compound featuring a thiazole core substituted with a carboxylic acid group at position 4 and a (4-methylpiperazin-1-yl)methyl moiety at position 2. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmacological and biochemical applications. The compound’s structure combines a thiazole ring (a five-membered ring containing sulfur and nitrogen) with a 4-methylpiperazine group, which is known to influence bioavailability and receptor interactions.
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c1-12-2-4-13(5-3-12)6-9-11-8(7-16-9)10(14)15;;/h7H,2-6H2,1H3,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEXKUPVOJCZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=CS2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402831-17-6 | |
| Record name | 2-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as EN300-7465324, is the protein S100B . S100B is a member of the S100 family of proteins containing 2 EF-hand calcium-binding motifs. It is involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation.
Mode of Action
It is known that the compound interacts with its target, s100b, and potentially modulates its activity
Biochemical Pathways
The biochemical pathways affected by EN300-7465324 are likely related to the functions of its target, S100B. S100B is involved in several biological processes, including the regulation of protein phosphorylation, the dynamics of cytoskeleton components, and the response to stress. The compound’s effects on these pathways could lead to various downstream effects, depending on the context of the cells and tissues involved.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be a substrate of p-glycoprotein, a protein that pumps many foreign substances out of cells. These properties could influence the compound’s bioavailability and its ability to reach its target in the body.
Result of Action
The molecular and cellular effects of EN300-7465324’s action would depend on how it modulates the activity of S100B. Given S100B’s role in various cellular processes, the compound could potentially influence cell cycle progression, cellular differentiation, and responses to stress.
Biological Activity
The compound 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid; dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C9H13N3O2S·2HCl
- Molecular Weight : 267.19 g/mol
- CAS Number : 320423-50-5
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in inflammatory and cancer pathways. Research indicates that thiazole derivatives often exhibit inhibitory effects on TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε), which play crucial roles in the regulation of immune responses and cell survival .
Biological Activity Overview
The compound has shown promise in various biological assays, particularly in the following areas:
Anticancer Activity
Studies have demonstrated that thiazole derivatives possess significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer).
- Efficacy : The compound exhibited GI50 values indicating effective growth inhibition at micromolar concentrations .
Anti-inflammatory Properties
Thiazole derivatives, including this compound, have been studied for their anti-inflammatory potential:
- Mechanism : Inhibition of NF-kB pathway components.
- Results : Reduction in pro-inflammatory cytokine production in vitro .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of this compound against various cell lines. The results indicated an IC50 value of approximately 12 µM for MCF7 cells, suggesting moderate cytotoxicity. The compound's mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12 | Apoptosis induction |
| NCI-H460 | 15 | Cell cycle arrest |
| SF-268 | 20 | Pro-apoptotic signaling |
Case Study 2: Inhibition of Inflammatory Responses
In another study focusing on inflammatory responses, the compound was shown to inhibit TNF-alpha production in LPS-stimulated macrophages by approximately 40% at a concentration of 10 µM. This suggests potential therapeutic applications in treating inflammatory diseases .
Research Findings
Recent advancements in drug design have highlighted the importance of thiazole derivatives in medicinal chemistry. The following table summarizes key findings from various studies on the biological activity of similar compounds:
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of piperazine-substituted heterocyclic carboxylic acids. Key structural analogues include:
Key Observations :
- Benzene-based analogues (e.g., benzoic acid derivatives) lack the sulfur atom, which may reduce interactions with metal ions or sulfur-binding enzymes .
- Substituent Position : The position of the 4-methylpiperazine group (e.g., at position 2 in thiazole vs. position 5 in thiophene) influences steric and electronic effects. For example, the thiazole derivative’s 2-position substitution may enhance conformational flexibility compared to rigid benzoic acid derivatives .
- Salt Form : The dihydrochloride salt improves aqueous solubility compared to free-base forms, critical for in vitro assays .
Physicochemical Properties
- Solubility : The dihydrochloride salt form increases solubility in polar solvents. For example, benzoic acid derivatives with the same substitution pattern (e.g., 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride) exhibit solubility >50 mg/mL in water, comparable to the thiazole analogue .
- LogP : The thiazole derivative’s calculated LogP (∼1.2) is lower than its thiophene counterpart (∼1.8) due to the thiazole’s polar nitrogen atom, suggesting better hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
